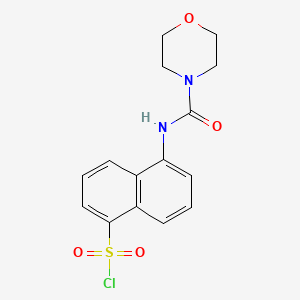
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene ring, which is a type of aromatic hydrocarbon, attached to a sulfonyl chloride group and a morpholine-4-carbonylamino group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride are not available, similar compounds like dansyl chloride are known to react with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .Physical And Chemical Properties Analysis
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a solid substance . Its predicted melting point is 227.72°C, and its predicted boiling point is approximately 600.2°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.67 .Scientific Research Applications
Supramolecular Chemistry : Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons, which included naphthalene-1,5-diphosphonic acid and its derivatives. This research highlights the potential of naphthalene-based compounds in creating diverse structural motifs in crystal engineering and supramolecular chemistry (Białek et al., 2013).
Chemical Reaction Studies : Boyle (1966) studied the reaction of dimethylsulfoxide and 5-dimethyl aminonaphthalene-1-sulfonyl chloride, which is closely related to the compound . The study provides insights into the chemical behavior and reaction mechanisms of naphthalene-sulfonyl chloride derivatives (Boyle, 1966).
Organic Synthesis and Biological Evaluation : Zask et al. (1990) synthesized a series of naphthalene-sulfonyl derivatives, demonstrating the utility of these compounds in the development of new therapeutic agents. The study evaluated the antihyperglycemic activity of these derivatives, revealing their potential in medicinal chemistry (Zask et al., 1990).
Nucleophilic Reactions in Chemistry : Fei et al. (2001) investigated the nucleophilic reactions of naphthalene-based compounds, providing valuable data on the reactivity and potential applications of these compounds in various chemical transformations (Fei et al., 2001).
Synthesis and Characterization of Complexes : Macías et al. (2002) conducted research on the synthesis and characterization of sulfonamides containing naphthalene-sulfonyl chlorides and their complexes. This study adds to the understanding of the complex formation capabilities of naphthalene derivatives in coordination chemistry (Macías et al., 2002).
Fluorescent Substrate Analogues : Skorka et al. (1981) described the synthesis of a fluorescent derivative of adenosine using a naphthalene-sulfonyl chloride derivative. This research has implications in biochemical studies, especially in the development of fluorescent probes for various biological applications (Skorka et al., 1981).
properties
IUPAC Name |
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJANEZGJOPABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

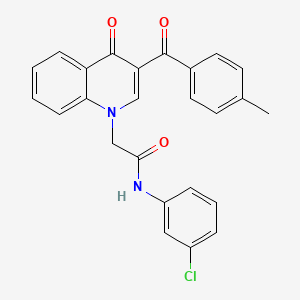
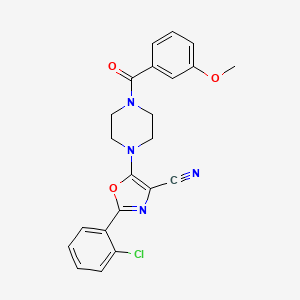
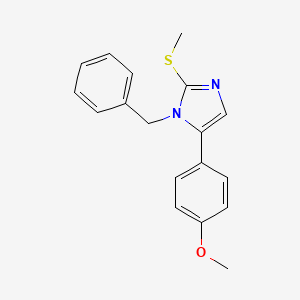
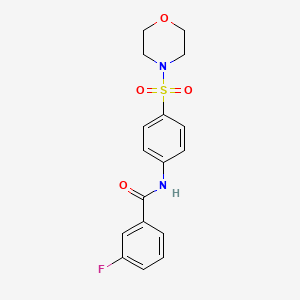
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
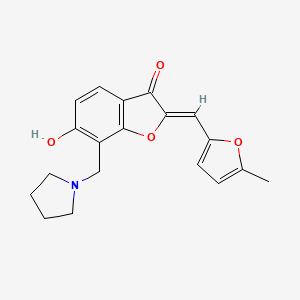
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
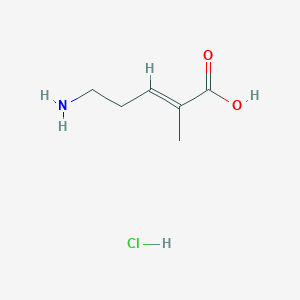
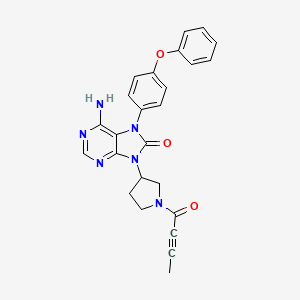
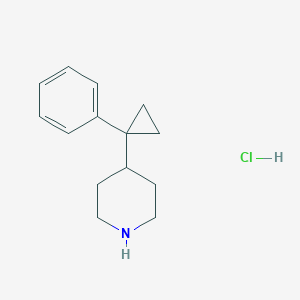
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)